Product packaging for 4-(Difluoromethyl)quinolin-2-ol(Cat. No.:)

4-(Difluoromethyl)quinolin-2-ol

Katalognummer: B11904184
Molekulargewicht: 195.16 g/mol
InChI-Schlüssel: PGEOEENJJFSKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Difluoromethyl)quinolin-2-ol (CAS 1261787-25-0) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for exhibiting a diverse array of biological activities, including potent antitumor, antibacterial, and antiviral effects . The incorporation of a difluoromethyl (CF2H) group is a strategic modification in drug design, as this moiety can enhance metabolic stability and influence the molecule's physicochemical properties . The CF2H group can also act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups, which can be leveraged to optimize interactions with biological targets . Specifically, quinoline derivatives have been extensively investigated as novel inhibitors of microtubule polymerization for the development of potent antitumor agents . Furthermore, the introduction of substituents at the 2-position of the quinoline ring is a recognized strategy to improve metabolic stability and mitigate potential toxicity . This compound serves as a versatile precursor for the synthesis of more complex derivatives, enabling structure-activity relationship (SAR) studies aimed at developing innovative therapies for various diseases. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2NO B11904184 4-(Difluoromethyl)quinolin-2-ol

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7F2NO

Molekulargewicht

195.16 g/mol

IUPAC-Name

4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-5-9(14)13-8-4-2-1-3-6(7)8/h1-5,10H,(H,13,14)

InChI-Schlüssel

PGEOEENJJFSKJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)F

Herkunft des Produkts

United States

System Preparation:

A high-resolution crystal structure of the target kinase would be obtained.

The 4-(Difluoromethyl)quinolin-2-ol molecule would be docked into the ATP-binding site of the kinase to establish a starting pose.

The protein-ligand complex would be solvated in an explicit water model (e.g., SPC or TIP3P) within a periodic boundary box, and counter-ions would be added to neutralize the system. A corresponding system of the ligand solvated in water would also be prepared.

Alchemical Transformation Setup:

To calculate the absolute binding free energy, the 4-(Difluoromethyl)quinolin-2-ol would be alchemically transformed into a set of non-interacting dummy atoms. nih.gov

This transformation would be divided into multiple λ-windows (e.g., 16 to 24 windows) to ensure sufficient overlap between adjacent states. tandfonline.com

At each λ-window, the electrostatic and van der Waals interactions of the ligand with its environment would be progressively turned off.

Molecular Dynamics Simulations:

For each λ-window, an extensive MD simulation (e.g., several nanoseconds per window) would be run for both the protein-ligand complex and the solvated ligand. tandfonline.com

These simulations would generate ensembles of conformations from which the necessary thermodynamic averages can be calculated.

Data Analysis and Interpretation:

Using either the FEP or TI equations, the free energy change for each transformation (in the protein and in water) would be calculated.

The absolute binding free energy (ΔGbind) would be the difference between the free energy of decoupling the ligand from the solvent and from the protein. A more negative ΔGbind value indicates a higher predicted binding affinity.

Illustrative Research Findings

To demonstrate the potential insights from such a study, the following interactive table presents hypothetical binding free energy data for 4-(Difluoromethyl)quinolin-2-ol and two structurally related analogs against a hypothetical kinase target.

CompoundModificationCalculated ΔGbind (kcal/mol) (TI)Predicted Affinity
4-(Trifluoromethyl)quinolin-2-ol-CF3 at position 4-9.8 ± 0.5High
This compound-CHF2 at position 4-8.5 ± 0.6Moderate
4-Methylquinolin-2-ol-CH3 at position 4-7.2 ± 0.4Lower

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of actual experiments or calculations.

Computational Modeling and Simulation of 4 Difluoromethyl Quinolin 2 Ol

Ligand-Based Drug Design (LBDD) Principles Applied to 4-(Difluoromethyl)quinolin-2-ol Scaffolds

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of compounds with known activities, a model can be built to predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a set of 4-substituted quinolin-2-ol analogs, a QSAR model could be developed to understand how different substituents at the 4-position, including the difluoromethyl group, influence a particular biological endpoint.

To date, no specific QSAR studies have been published for this compound. However, studies on other quinoline (B57606) derivatives have successfully employed QSAR to elucidate key structural features for various activities. nih.gov For instance, a hypothetical QSAR study on a series of quinolin-2-ol derivatives might involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with their measured biological activity.

Table 1: Hypothetical QSAR Descriptors and Activity Data for a Series of 4-Substituted Quinolin-2-ol Analogs

CompoundSubstituent (R)LogPElectronic Effect (σ)Steric Parameter (Es)Biological Activity (IC50, µM)
1-H1.80.001.2415.2
2-CH32.3-0.170.008.5
3-CF32.80.54-1.162.1
4 -CHF2 2.5 0.31 -0.58 (Predicted)
5-Cl2.40.230.275.7

Disclaimer: The data in this table is purely illustrative and does not represent actual experimental findings.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. nih.gov These methods generate 3D contour maps that highlight regions where modifications to the chemical structure are likely to increase or decrease activity.

While no CoMFA or CoMSIA studies have been performed on this compound, research on other quinoline scaffolds has demonstrated the utility of these approaches. osti.govresearchgate.net A hypothetical CoMFA/CoMSIA analysis of quinolin-2-ol derivatives would involve aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps could indicate, for example, that a bulky, electropositive substituent at a particular position on the quinoline ring is favorable for activity.

Table 2: Illustrative Statistical Results from a Hypothetical CoMFA/CoMSIA Study

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²Steric ContributionElectrostatic Contribution
CoMFA0.650.920.7855%45%
CoMSIA0.680.940.8130%35%

Disclaimer: The data in this table is for illustrative purposes only and is not based on actual research on the specified compound.

Structure-Based Drug Design (SBDD) Methodologies for this compound

Structure-based drug design (SBDD) is employed when the 3D structure of the biological target is known. This approach involves designing ligands that can fit into the target's binding site with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method can provide insights into the binding mode and affinity of this compound with a potential biological target. The difluoromethyl group's unique properties could influence its interaction with specific amino acid residues in the binding pocket.

Although no molecular docking studies have been published for this compound, numerous studies have utilized this technique for other quinoline derivatives to predict their binding to various targets, such as enzymes and receptors. tandfonline.comresearchgate.net A hypothetical docking study could reveal, for instance, that the fluorine atoms of the difluoromethyl group form favorable interactions with a specific region of the protein.

Table 3: Hypothetical Molecular Docking Results for this compound Against Various Kinase Targets

Target KinaseDocking Score (kcal/mol)Key Interacting Residues
Kinase A-8.5Met123, Leu78, Asp184
Kinase B-7.2Val34, Phe167, Glu91
Kinase C-6.8Ile10, Ala85, Lys45

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Fragment-based ligand design (FBLD) is a drug discovery approach that starts with identifying small chemical fragments that bind weakly to the biological target. nih.govresearchoutreach.org These fragments are then grown or linked together to produce a more potent lead compound. The quinolin-2-ol core of this compound could serve as a starting fragment, with the difluoromethyl group being a vector for exploring specific interactions within a binding pocket.

While there are no FBLD studies specifically involving this compound, the general principles of FBLD are widely applied in drug discovery. A hypothetical FBLD approach might involve screening a library of fragments against a target and identifying a simple quinolin-2-ol as a hit. Subsequent optimization could lead to the introduction of the difluoromethyl group at the 4-position to enhance binding affinity.

Virtual Screening Approaches for Identification of Interacting Partners

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a hit in a high-throughput screen, virtual screening could be used to explore a database of known protein structures to identify potential biological targets for this compound. This "inverse docking" approach can help to elucidate the mechanism of action of a novel compound.

No virtual screening studies have been reported for this compound. However, this technique is a cornerstone of modern drug discovery and has been applied to libraries of quinoline derivatives to identify novel inhibitors for various targets. researchgate.net

The application of computational modeling and simulation techniques to this compound holds significant promise for uncovering its potential as a bioactive molecule. While specific research on this compound is currently lacking in the public domain, the principles of LBDD and SBDD provide a clear roadmap for future investigations. QSAR, CoMFA, and CoMSIA could elucidate the structure-activity relationships of a series of analogs, while molecular docking, FBLD, and virtual screening could identify and characterize its interactions with biological targets. Further experimental and computational studies are warranted to fully explore the therapeutic potential of this intriguing fluorinated quinoline derivative.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) methodologies are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

The process often begins by creating a pharmacophore model from a set of known active compounds. nih.govnih.gov This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a compound like this compound, a pharmacophore could be developed based on known inhibitors of a target kinase or enzyme where the quinoline core acts as a key scaffold. Large chemical databases can then be screened to identify other compounds that match this pharmacophoric query. semanticscholar.org

Another powerful LBVS method is 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis, such as Comparative Molecular Field Analysis (CoMFA). mdpi.com This approach correlates the biological activity of a set of compounds with their 3D steric and electrostatic fields. mdpi.com By analyzing the resulting contour maps, researchers can identify which structural modifications on the quinoline ring or the difluoromethyl group might enhance or diminish activity, guiding the design of more potent analogues. mdpi.com

Receptor-Based Virtual Screening

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, receptor-based virtual screening, primarily molecular docking, becomes a key strategy. nih.gov This technique computationally predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govnih.gov

For this compound, the process would involve:

Target Preparation: Obtaining the crystal structure of a relevant protein target from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms and assigning protonation states. semanticscholar.org

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Placing the ligand into the defined binding site of the receptor and using a scoring function to evaluate thousands of possible binding poses. The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. nih.gov

The results can reveal key interactions, such as hydrogen bonds between the quinolin-2-ol's hydroxyl or nitrogen groups and amino acid residues in the protein's active site, or hydrophobic interactions involving the quinoline ring system. mdpi.com Such studies are critical for filtering large compound libraries and prioritizing candidates for experimental validation. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools are invaluable for flagging potential liabilities early in the drug discovery process. researchgate.netresearchgate.net

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a common goal of computational modeling. nih.gov

Quantitative Structure-Property Relationship (QSPR) and machine learning models, such as support vector machines (SVM) or artificial neural networks, are frequently used for this purpose. nih.govnih.gov These models are trained on datasets of compounds with experimentally determined BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (LogBB). nih.gov The models use calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity, and lipophilicity) to make predictions. For this compound, these models would assess its structural features to classify it as either a BBB penetrant or non-penetrant.

Table 1: Illustrative In Silico BBB Permeability Prediction for this compound This table presents hypothetical data typical of in silico prediction outputs.

ParameterPredicted ValueInterpretation
LogBB -0.5 to +0.1Likely to cross the BBB
CNS MPO Score 3.5 - 5.0Favorable CNS drug-like properties
Prediction Model SVM / Random ForestHigh Confidence

Metabolic Site Prediction and Reaction Mechanisms

Predicting how and where a molecule will be metabolized is crucial for understanding its half-life and potential for producing toxic byproducts. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for phase I metabolism. nih.gov

Computational tools like MetaSite, SMARTCyp, or BioTransformer can predict the sites of metabolism (SOMs) on a molecule. chemrxiv.orgbiotransformer.ca These programs use various approaches, including reactivity models based on quantum chemistry and machine learning models trained on large databases of known metabolic transformations. nih.govchemrxiv.org For this compound, these tools would analyze each atom to predict its likelihood of undergoing metabolic reactions such as hydroxylation, oxidation, or demethylation. The aromatic ring is often a primary site for hydroxylation, while the difluoromethyl group's stability might also be assessed.

Table 2: Predicted Sites of Metabolism (SOM) for this compound This table shows potential metabolic hotspots as might be predicted by SOM software. The ranking is illustrative.

RankAtom PositionPredicted ReactionRationale
1C-6 or C-7Aromatic HydroxylationElectron-rich positions on the benzene (B151609) ring are common targets for CYP enzymes.
2C-5 or C-8Aromatic HydroxylationAlternative sites for oxidation on the quinoline core.
3-CHF₂ CarbonOxidative DefluorinationWhile often stabilizing, the difluoromethyl group can sometimes undergo metabolism.

Advanced tools can also generate the structures of potential metabolites, which is essential for predicting downstream metabolic events or potential reactivity. nih.gov

Plasma Protein Binding Affinity Modeling

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to reach its target. nih.govddg-pharmfac.net Only the unbound fraction of a drug is pharmacologically active. ddg-pharmfac.net

Quantitative Structure-Property Relationship (QSPR) models are widely used to predict the percentage of plasma protein binding (%PPB). nih.gov These models correlate %PPB with molecular descriptors like lipophilicity (logP), molecular size, and electronic features. nih.govddg-pharmfac.net Given the aromatic nature and moderate lipophilicity that would be expected from this compound, these models would likely predict a moderate to high degree of plasma protein binding. Structure-based methods, such as docking the compound into the known binding sites of HSA, can also provide qualitative and quantitative estimates of binding affinity. ddg-pharmfac.net

Table 3: Key Descriptors for Plasma Protein Binding Models This table lists common parameters used in computational models to predict PPB.

DescriptorTypical Influence on High PPBRelevance to this compound
Lipophilicity (logP) Higher logP often increases bindingThe quinoline core and difluoromethyl group contribute to lipophilicity.
Molecular Weight Larger molecules tend to bind moreModerate molecular weight.
Aromatic Rings Presence of aromatic rings favors bindingContains a quinoline ring system.
Acidic/Basic pKa Ionization state at physiological pH (7.4) is criticalThe quinolin-2-ol moiety has a specific pKa influencing its charge.

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

For a deep understanding of how a compound like this compound might interact with an enzyme on a sub-atomic level, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. dntb.gov.ua These powerful simulation techniques are used to study chemical reactions in complex biological systems, such as an enzyme active site. dntb.gov.ua

In a QM/MM simulation:

The QM (Quantum Mechanics) region includes the substrate (this compound) and the key amino acid residues of the enzyme's active site directly involved in the chemical reaction. This region is treated with high-accuracy quantum chemical methods to correctly describe bond breaking/forming and electronic rearrangements.

The MM (Molecular Mechanics) region comprises the rest of the protein and the surrounding solvent. This larger part of the system is treated with classical force fields, which is computationally less expensive but sufficient to model its structural and electrostatic influence on the active site.

This approach would allow researchers to model the entire enzymatic reaction pathway, for instance, the hydroxylation of the quinoline ring by a CYP enzyme. By calculating the energy barriers for different potential steps, QM/MM can elucidate the detailed reaction mechanism and determine the most likely metabolic pathway, providing a level of detail unattainable with simpler docking or metabolic prediction software. dntb.gov.ua

Free Energy Perturbation and Thermodynamic Integration for Binding Affinity Calculations

The accurate prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery and development. Among the most rigorous computational methods for this purpose are Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These approaches, rooted in statistical mechanics, allow for the calculation of free energy differences between two states, thereby providing quantitative estimates of ligand binding potency. This section details the principles of FEP and TI and their hypothetical application in evaluating the binding affinity of this compound.

Theoretical Framework

Both FEP and TI are classified as "alchemical" free energy methods. The term "alchemical" is used because these methods compute the free energy change associated with a non-physical, or "alchemical," transformation. nih.gov This is typically the transformation of one molecule into another. wikipedia.org For the calculation of binding affinity, a thermodynamic cycle is employed, which relates the binding free energy of two different ligands (or a ligand and a non-interacting "dummy" state) to the free energy of their alchemical transformations in both the solvated state and when bound to a protein. acs.org

The fundamental equation for FEP was introduced by Robert W. Zwanzig in 1954 and calculates the free energy difference (ΔF) between two states, A and B, by averaging the potential energy difference over the configurations of state A. wikipedia.org

Zwanzig Equation: ΔF(A→B) = -kBT ln⟨exp(-(EB - EA)/kBT)⟩A

where kB is the Boltzmann constant, T is the temperature, and the angled brackets denote an ensemble average over the simulation of state A. wikipedia.org For the calculation to be accurate, the transformation is usually divided into a series of intermediate steps or "windows" along a coupling parameter, λ, which smoothly transitions the system from state A (λ=0) to state B (λ=1). wikipedia.org

Thermodynamic Integration (TI) offers an alternative but related approach. In TI, the free energy difference is calculated by integrating the ensemble average of the derivative of the system's potential energy (V) with respect to the coupling parameter λ. numberanalytics.comnih.gov

Thermodynamic Integration Equation: ΔG = ∫01 ⟨∂V(λ)/∂λ⟩λ dλ

Here, the average is calculated at several discrete values of λ, and the integral is then numerically evaluated. acs.orgnih.gov

The Alchemical Thermodynamic Cycle for Binding Affinity

To calculate the relative binding free energy (ΔΔGbind) between two ligands, L1 and L2, or the absolute binding free energy (ΔGbind) of a single ligand, a thermodynamic cycle is constructed. This cycle connects the physical processes of binding with the non-physical alchemical transformations. acs.org

Relative Binding Free Energy (ΔΔGbind): The cycle involves two physical processes (the binding of L1 and L2 to the protein) and two alchemical processes (the transformation of L1 into L2 in water and in the protein's binding site). The relative binding free energy is then the difference between the free energy changes of the two alchemical transformations. acs.org

Absolute Binding Free Energy (ΔGbind): In this case, the ligand is alchemically transformed into a non-interacting "dummy" particle. This "decoupling" is performed in the solvent and in the protein binding site. The difference in the free energy of these two transformations yields the absolute binding free energy of the ligand. nih.gov

These calculations are computationally intensive as they require extensive molecular dynamics (MD) simulations to ensure adequate sampling of the conformational space for each intermediate λ-window. nih.gov

Hypothetical Application to this compound

While specific FEP or TI studies on this compound are not publicly available, we can outline a hypothetical research protocol for its evaluation, for instance, as an inhibitor of a protein kinase, a common target class for quinoline-based molecules. schrodinger.com

Advanced Characterization Techniques for 4 Difluoromethyl Quinolin 2 Ol Research

Spectroscopic Elucidation of Compound Interactions

Spectroscopic techniques are invaluable for studying the dynamic interactions between a ligand and its target. They rely on the changes in the physical properties of either the ligand or the macromolecule upon binding.

NMR Spectroscopy for Ligand-Protein and Ligand-Nucleic Acid Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution. mdpi.com It can provide information on the binding site, the affinity of the interaction, and the conformational changes occurring in both the ligand and the macromolecule. dntb.gov.ua For fluorinated compounds like 4-(Difluoromethyl)quinolin-2-ol, ¹⁹F NMR offers a distinct advantage due to the high sensitivity of the ¹⁹F nucleus and the absence of background fluorine signals in biological systems. nih.govresearchgate.net

Ligand-observed ¹⁹F NMR experiments monitor the signal of the difluoromethyl group on the quinolinone. Upon binding to a protein or nucleic acid, changes in the chemical shift and line shape of the ¹⁹F resonance are observed. nih.gov Chemical shift perturbation (CSP) experiments, where the ¹⁹F chemical shift is monitored during a titration with the target macromolecule, can identify binding and be used to calculate the dissociation constant (Kd). researchgate.net The timescale of the binding event influences the NMR spectrum; for weak to moderate interactions, the exchange between the free and bound states is often fast on the NMR timescale, resulting in a single, population-weighted average signal that shifts upon titration. researchgate.netnih.gov

Research Findings: In studies involving fluorinated ligands binding to proteins, ¹⁹F NMR lineshape analysis has proven to be a robust and rapid method for quantifying the kinetics and thermodynamics of the interaction. nih.gov The presence of the difluoromethyl group provides a sensitive probe. Titration of a target protein into a solution of this compound would be expected to cause progressive shifts in the ¹⁹F NMR signal, indicating the location of the signal is the weighted average of the free and bound states. researchgate.net This allows for the determination of binding affinity.

ParameterFree LigandLigand + Target (0.5 eq)Ligand + Target (1.0 eq)Ligand + Target (2.0 eq)
¹⁹F Chemical Shift (ppm) -115.20-115.05-114.90-114.75
Linewidth (Hz) 25354555

Table 1: Hypothetical ¹⁹F NMR chemical shift perturbation data for this compound upon titration with a target protein. The progressive downfield shift and line broadening are indicative of binding.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a fast and sensitive technique used to investigate the secondary and tertiary structure of chiral molecules, including proteins and nucleic acids. mdpi.comnih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.govmdpi.com When a small molecule like this compound binds to a macromolecule, it can induce conformational changes that alter the CD spectrum of the macromolecule. nih.govnih.gov

For proteins, the far-UV CD spectrum (190-250 nm) provides information about the secondary structure content (α-helix, β-sheet, random coil). A change in the shape and magnitude of the CD spectrum upon ligand binding indicates a perturbation of the protein's secondary structure. nih.gov For nucleic acids, the CD spectrum is sensitive to its polymorphic form (e.g., A-form, B-form, Z-form, G-quadruplex), and ligand binding can induce transitions between these forms. mdpi.com

Research Findings: Studies on various ligands have shown that CD spectroscopy is a powerful tool to monitor conformational changes in DNA and proteins upon binding. mdpi.comnih.gov For example, the binding of a small molecule to a protein might lead to an increase in α-helical content, reflected by more negative bands at 222 nm and 208 nm. The interaction of this compound with a target protein could be monitored by recording CD spectra before and after the addition of the compound.

SampleMolar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)Molar Ellipticity at 208 nm (deg·cm²·dmol⁻¹)Implied Structural Change
Target Protein Alone -8,500-9,200Baseline secondary structure
Protein + this compound -10,200-11,000Increase in α-helical content

Table 2: Representative CD spectroscopy data showing a hypothetical change in the molar ellipticity of a target protein upon binding to this compound, suggesting an induced conformational change.

Fluorescence Spectroscopy for Binding and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-macromolecule interactions. Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, which can be excited with UV light to emit fluorescence. nih.gov The binding of a ligand in the vicinity of these residues can lead to quenching (a decrease) of the fluorescence intensity. nih.gov

This quenching can occur through two primary mechanisms: dynamic (collisional) quenching or static quenching, where the ligand forms a non-fluorescent ground-state complex with the protein. nih.gov These mechanisms can be distinguished by their dependence on temperature. By analyzing the fluorescence quenching at different ligand concentrations, one can determine binding constants (Ka) and the number of binding sites using the Stern-Volmer equation. nih.gov

Research Findings: Fluorescence quenching is a widely used method to characterize the binding of small molecules to proteins like serum albumin. nih.gov The quenching of the intrinsic tryptophan fluorescence of a target protein by this compound would indicate an interaction. By analyzing the quenching data, the binding affinity and stoichiometry can be calculated. The mechanism is often found to be static, indicating the formation of a stable complex. nih.gov

[this compound] (μM)Fluorescence Intensity (a.u.) at 340 nm
0980
5850
10735
20580
50350

Table 3: Example of fluorescence quenching data for a target protein upon titration with this compound. The decreasing fluorescence intensity indicates binding of the compound near an intrinsic fluorophore like tryptophan.

Mass Spectrometry for Metabolite Identification and Interaction Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both structural confirmation of compounds and for studying the dynamics of macromolecular complexes.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For newly synthesized compounds like this compound, HRMS is essential to confirm that the desired product has been formed and to verify its purity. nih.govnih.gov Techniques like electrospray ionization (ESI) are commonly coupled with HRMS to analyze the compound.

Research Findings: In the synthesis of novel quinoline (B57606) and quinolinone analogs, HRMS is a standard characterization method used alongside NMR to confirm the chemical structure. nih.govnih.gov The observed mass is compared to the theoretical mass calculated from the elemental formula. A close match provides strong evidence for the compound's identity.

ParameterValue
Formula C₁₀H₇F₂NO
Theoretical Mass [M+H]⁺ 196.0568
Observed Mass [M+H]⁺ 196.0571
Mass Error (ppm) 1.53

Table 4: High-resolution mass spectrometry data for the structural confirmation of this compound.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that probes the conformational dynamics and solvent accessibility of proteins. longdom.org It is based on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium when the protein is placed in a deuterated (D₂O) buffer. nih.govnih.gov The rate of this exchange depends on the protein's structure and dynamics; regions that are highly structured and protected from the solvent will exchange slowly, while flexible or unfolded regions will exchange rapidly. longdom.org

By comparing the deuterium uptake of a protein in its free state versus its ligand-bound state, one can identify regions of the protein where the conformation has been altered. lcms.cz A decrease in deuterium uptake in a specific region upon binding of this compound would suggest that this area becomes more structured or is shielded by the ligand at the binding interface. Conversely, an increase in uptake could indicate a ligand-induced conformational change that exposes a previously buried region. nih.gov

Research Findings: HDX-MS is widely applied in drug discovery to map ligand binding sites and allosteric effects. nih.gov The technique can distinguish between different classes of ligands based on the unique conformational "footprint" they impart on the target protein. nih.gov Analysis of a target protein in the presence of this compound would reveal specific peptides with altered deuterium uptake, thereby mapping the interaction site and any associated allosteric changes.

Protein Region / Peptide% Deuterium Uptake (Free Protein)% Deuterium Uptake (Protein + Ligand)Interpretation
Peptide 1 (aa 25-38) 65%25%Protection upon binding; likely part of binding site
Peptide 2 (aa 71-82) 40%41%No significant change; not involved in binding
Peptide 3 (aa 154-167) 32%55%Increased exposure; possible allosteric effect

Table 5: Illustrative HDX-MS results showing changes in deuterium uptake for different peptide regions of a target protein upon binding to this compound.

X-ray Crystallography and Cryo-Electron Microscopy of Ligand-Target Complexes

The determination of the three-dimensional structure of this compound in complex with its biological targets is a critical step in understanding its mechanism of action. X-ray crystallography and cryo-EM are powerful techniques that allow researchers to visualize these interactions at an atomic scale.

Structure Determination of this compound Bound to Proteins

The process of determining the structure of a protein-ligand complex using X-ray crystallography begins with the production of high-quality crystals of the protein in the presence of this compound. These crystals are then exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined.

While specific crystallographic data for this compound complexes are not yet publicly available, the general methodology is well-established. For a hypothetical complex, the process would involve co-crystallization or soaking of the target protein crystals with the compound. The subsequent data collection and structure solution would reveal the precise orientation and conformation of this compound within the protein's binding site.

Cryo-electron microscopy offers a complementary approach, particularly for large protein complexes or those that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and the resulting vitrified sample is imaged using an electron microscope. Thousands of individual particle images are then computationally averaged and reconstructed to generate a three-dimensional density map.

The table below outlines the typical parameters that would be reported in a structural study of a this compound-protein complex.

Parameter X-ray Crystallography Cryo-Electron Microscopy
Resolution (Å) Typically 1.5 - 3.5Typically 2.5 - 5.0
Data Collection Synchrotron X-ray sourceTransmission Electron Microscope
Sample State CrystallineVitrified in amorphous ice
Key Output Electron density map3D density map

High-Resolution Structural Insights into Molecular Recognition

A high-resolution structure of a this compound-protein complex would provide a wealth of information about the molecular recognition process. This includes the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

The difluoromethyl group (-CHF2) on the quinolin-2-ol scaffold is of particular interest. Structural data would reveal how this group is accommodated within the binding pocket and whether it participates in specific interactions, such as hydrogen bonding via the fluorine atoms or hydrophobic contacts. The quinolin-2-ol core itself would be expected to form a network of interactions, including potential hydrogen bonds involving the hydroxyl and keto groups, as well as pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Analysis of the binding interface would highlight the specific amino acid residues that are crucial for the affinity and selectivity of this compound. This information is critical for structure-based drug design efforts, enabling medicinal chemists to design new analogs with improved potency and optimized pharmacokinetic properties. Furthermore, the structural data can reveal any conformational changes that occur in the protein upon ligand binding, providing insights into the mechanism of activation or inhibition.

The detailed understanding of these molecular interactions at an atomic level is paramount for the rational design of next-generation therapeutic agents targeting the specific protein of interest.

Future Research Directions and Translational Perspectives for 4 Difluoromethyl Quinolin 2 Ol

Exploration of Novel Chemical Transformations of the 4-(Difluoromethyl)quinolin-2-ol Scaffold

The inherent reactivity of the quinolin-2-one nucleus, combined with the influence of the difluoromethyl group, provides a rich platform for synthetic exploration. Future work should aim to develop novel methodologies that can selectively modify the scaffold to generate diverse libraries of compounds for biological screening.

The quinolin-2-one scaffold is present in numerous bioactive molecules, and the introduction of chirality can have profound effects on their pharmacological profiles. While significant progress has been made in the asymmetric synthesis of substituted quinolones, these strategies have yet to be extensively applied to scaffolds bearing a difluoromethyl group. nih.govnih.gov Future research should focus on the development of catalytic asymmetric methods to introduce stereocenters into the this compound core.

Promising avenues include:

Enantioselective Hydrogenation: The use of chiral transition metal catalysts, such as those based on ruthenium or iridium, could facilitate the enantioselective hydrogenation of the C3-C4 double bond to produce chiral 3,4-dihydroquinolin-2-ones. acs.org The electronic properties of the difluoromethyl group may influence the efficiency and selectivity of these transformations, requiring tailored catalyst design.

Asymmetric Conjugate Addition: The C3 position of the quinolin-2-one ring is susceptible to nucleophilic attack. Organocatalytic or metal-catalyzed asymmetric conjugate addition reactions could be employed to introduce a variety of substituents at this position, creating a chiral center. For instance, bifunctional thiourea (B124793) catalysts have been successfully used for intramolecular cyclizations to form chiral 2,3-dihydroquinolin-4-ones. nih.gov

Catalytic Asymmetric Alkynylation: Copper-catalyzed enantioselective alkynylation of activated quinolones has been shown to produce dihydroquinolines with high enantiomeric excess. nih.govacs.org Applying this methodology to the this compound scaffold could yield versatile chiral intermediates that can be further elaborated into more complex molecular architectures. nih.gov

The successful implementation of these strategies would provide access to enantiomerically pure derivatives, enabling a more precise investigation of structure-activity relationships and the identification of stereospecific interactions with biological targets.

Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis for their ability to mediate unique transformations under mild conditions. These technologies offer powerful tools for the functionalization of heterocyclic scaffolds like quinolin-2-one.

Photoredox Catalysis: Quinone-like structures can act as multifunctional scaffolds in light-driven redox transformations, facilitating a wide range of radical and ionic processes. uni-regensburg.de This intrinsic reactivity could be harnessed for the late-stage functionalization of the this compound core. For example, photocatalytic methods could be developed for C-H activation at various positions on the quinoline (B57606) ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Electrocatalytic Hydrogenation: Electrocatalysis offers a green and efficient alternative to traditional hydrogenation methods that often require high pressures of H2 gas. An electrocatalytic approach using water as the hydrogen source has been demonstrated for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines over a fluorine-modified cobalt catalyst. nih.gov Adapting this method for the this compound scaffold could provide a sustainable route to saturated derivatives, which often exhibit distinct biological activities compared to their aromatic precursors.

These advanced methodologies could unlock new chemical space and provide efficient pathways to novel derivatives that are inaccessible through traditional thermal reactions.

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create multi-target-directed ligands (MTDLs) or to improve the pharmacokinetic properties of a drug.

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govnih.gov The quinoline and quinolin-2-one scaffolds are privileged structures that have been incorporated into numerous MTDLs. nih.govresearchgate.net

Future research should focus on designing hybrid molecules that covalently link the this compound moiety to other known pharmacophores. For example:

Hybrids for Neurodegenerative Diseases: Following the design of quinolinetrione-tacrine hybrids for Alzheimer's disease, the this compound scaffold could be linked to tacrine (B349632) or other cholinesterase inhibitors. nih.gov The difluoromethyl group might enhance blood-brain barrier penetration and offer unique interactions with target enzymes.

Anticancer Hybrids: The quinoline scaffold is a key component of several kinase inhibitors (e.g., bosutinib) and DNA-interacting agents. mdpi.com Hybrid molecules combining this compound with moieties known to inhibit targets like tubulin, kinases, or topoisomerases could lead to potent and selective anticancer agents. nih.govmdpi.com Pyrimidine-quinolone hybrids have also been explored as inhibitors of lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism. nih.gov

Prodrug design is a well-established strategy to overcome poor physicochemical properties, improve drug delivery, and enhance therapeutic efficacy. The this compound structure possesses functional groups amenable to prodrug modification. The tautomeric equilibrium between the quinolin-2-ol and quinolin-2-one forms presents opportunities for derivatization at either the oxygen or nitrogen atom.

Key prodrug strategies could include:

Ester and Carbonate Prodrugs: The hydroxyl group of the quinolin-2-ol tautomer can be esterified to create prodrugs with increased lipophilicity, potentially improving oral absorption and cell membrane permeability.

Phosphoramidate Prodrugs: This approach, which has been successful for nucleoside antivirals, involves masking a phosphate (B84403) group to facilitate intracellular delivery, where it is then cleaved by cellular enzymes to release the active monophosphate form. researchgate.net A similar strategy could be envisioned for phosphorylated derivatives of this compound.

N-Acyloxymethyl Prodrugs: The N-H bond of the quinolin-2-one lactam can be derivatized to form N-acyloxymethyl or related prodrugs, which are designed to release the parent drug upon enzymatic cleavage.

These approaches could significantly improve the "drug-like" properties of future therapeutic candidates derived from this scaffold.

Computational-Experimental Synergy in this compound Research

The integration of computational chemistry with experimental synthesis and biological testing can accelerate the drug discovery process. For the this compound scaffold, a synergistic approach is crucial for rational design and for understanding the fundamental properties of new derivatives.

Predicting Reactivity and Guiding Synthesis: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of the scaffold. sapub.orgrsc.org For instance, calculating molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies can identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes. researchgate.netsapub.org This approach can also be used to predict the outcomes of catalytic reactions and to understand the mechanism of action of novel catalysts. acs.org

Rationalizing and Predicting Biological Activity: Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound bind to specific protein targets. nih.govacs.org These studies can rationalize structure-activity relationships observed in experimental screening and guide the design of new analogues with improved binding affinity and selectivity. Computational studies have already been used to investigate fluorinated quinolines as potential inhibitors for SARS-CoV-2 proteins and to design quinoline-based hydrazones as multi-target agents for diabetes. nih.govacs.org This highlights the power of in-silico methods to profile compounds for specific therapeutic applications.

By combining computational predictions with empirical results, researchers can navigate the vast chemical space of possible derivatives more efficiently, prioritizing the synthesis of compounds with the highest probability of success.

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

The core of modern drug discovery is the iterative Design-Synthesis-Test-Analyze (DSTA) cycle, a hypothesis-driven process for optimizing a lead compound. nih.govresearchgate.net This cyclical methodology is essential for refining the structure of this compound to improve its efficacy, selectivity, and pharmacokinetic profile. Each step in the cycle is codependent, with the goal of rapidly generating high-quality data to inform the design of the next generation of molecules. nih.govresearchgate.net

The process begins with the Design phase, where researchers propose modifications to the this compound structure based on existing knowledge or computational models. The Make (or Synthesis) phase involves the chemical creation of these new analogs. researchgate.net Subsequently, in the Test phase, the synthesized compounds are evaluated in biological assays to measure their activity and other relevant properties. nih.gov The final Analyze phase involves interpreting the test results to establish structure-activity relationships (SAR), which then guide the next round of design. nih.gov This iterative loop continues until a candidate molecule with a desirable profile is identified.

Table 1: Hypothetical DSTA Cycle for this compound Optimization

Cycle Design Hypothesis Synthesis Test (Example Assay) Analysis & Next Step
1 The parent compound this compound serves as the baseline. Synthesize parent compound. Measure baseline activity (e.g., IC50 in a cancer cell line). Establish baseline potency. Design analogs with substitutions on the benzene (B151609) ring to probe electronic effects.
2 Adding an electron-withdrawing group (e.g., -Cl) at the 7-position will enhance activity. Synthesize 7-chloro-4-(difluoromethyl)quinolin-2-ol. Measure IC50 of the new analog. Activity increased. The hypothesis is supported. Design new analogs with different halogens (F, Br) at position 7.

| 3 | Modifying the difluoromethyl group to a trifluoromethyl group will increase lipophilicity and cell permeability. | Synthesize 7-chloro-4-(trifluoromethyl)quinolin-2-ol. | Measure IC50 and assess cell permeability. | Activity decreased, but permeability increased. The difluoromethyl group may be optimal for target binding. Revert to the difluoromethyl group and explore other positions. |

This table is illustrative and does not represent actual experimental data.

Big Data Analytics and Machine Learning in Compound Discovery

The integration of big data and machine learning (ML) is revolutionizing drug discovery by accelerating the DSTA cycle. nih.govresearchgate.net These computational tools can process vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.comnih.gov For the development of this compound derivatives, ML can be applied at multiple stages. nih.gov

Predictive models, trained on large databases of chemical structures and their associated biological activities, can screen virtual libraries of millions of potential derivatives of this compound. researchgate.net This in silico screening helps prioritize which compounds to synthesize, saving significant time and resources. cam.ac.uk Furthermore, ML algorithms can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET), helping to identify candidates with better drug-like properties early in the process. mdpi.com For example, a study on quinolinesulfonamide-triazole hybrids used an ML approach to design and predict the activity of novel anticancer agents before synthesis. mdpi.com

Table 2: Applications of Big Data and Machine Learning in the Development of this compound

Application Area Description Potential Impact
Virtual Screening Use of ML models to predict the biological activity of unsynthesized derivatives. Prioritizes high-potential compounds for synthesis, reducing costs and time. cam.ac.uk
ADMET Prediction Algorithms trained on existing drug data predict pharmacokinetic and toxicity profiles. Early elimination of compounds likely to fail in later stages due to poor drug-like properties. mdpi.com
De Novo Design Generative models design entirely new molecules optimized for specific properties. Exploration of novel chemical space around the quinolin-2-ol scaffold.

| Reaction Prediction | AI tools predict viable synthetic routes for designed compounds. | Accelerates the "Make" phase of the DSTA cycle by identifying efficient synthesis pathways. researchgate.netcam.ac.uk |

Investigation into Undiscovered Biological Roles and Modes of Action

While initial research may focus on a specific therapeutic area, the full biological potential of this compound may be broader. The quinoline core is associated with a wide range of pharmacological effects, suggesting that its derivatives could have multiple, currently unknown, biological roles. nih.govorientjchem.orgbenthamscience.com

Phenotypic Screening Beyond Known Targets

For example, a high-content screen using various cancer cell lines could reveal that the compound is particularly effective against a specific cancer subtype. nih.gov Similarly, screening in models for neurodegenerative diseases, infectious diseases, or metabolic disorders could identify entirely new applications. frontiersin.orgnih.gov The discovery of kartogenin, a small molecule that induces chondrocyte differentiation, through an image-based phenotypic screen highlights the power of this approach to find novel therapeutics. nih.gov

Table 3: Illustrative Phenotypic Screening Panel for this compound

Screening Model Type Specific Example Phenotypic Readout Potential Therapeutic Area
Oncology Panel of 60 human cancer cell lines (NCI-60) Cell viability, apoptosis markers Cancer
Neurobiology Primary cortical neurons Neurite outgrowth, protection from excitotoxicity Neurodegeneration
Immunology Lipopolysaccharide-stimulated macrophages Cytokine production (e.g., TNF-α, IL-6) Inflammatory Diseases
Infectious Disease Mtb-infected macrophages Inhibition of bacterial growth Tuberculosis nih.gov

| Metabolic Disease | 3D organoids of pancreatic islets | Insulin secretion, cell survival | Diabetes acs.org |

This table is for illustrative purposes and suggests potential screening avenues.

Deeper Mechanistic Insights into Cellular Homeostasis Perturbations

Understanding how a compound affects the complex network of cellular processes is crucial for elucidating its mechanism of action. Disruptions in cellular homeostasis—the maintenance of a stable internal cellular environment—are fundamental to many diseases. acs.org Investigating how this compound perturbs these processes can reveal its molecular targets and pathways of action.

Techniques such as transcriptomics (gene expression profiling), proteomics (protein level analysis), and metabolomics can provide a global view of the cellular response to the compound. For instance, some quinoline derivatives are known to induce mitochondrial oxidative stress and apoptosis in pathogens. nih.gov A multi-omics approach could determine if this compound acts similarly, perhaps by disrupting mitochondrial membrane potential or increasing reactive oxygen species (ROS) production, leading to cell death. nih.gov These deep mechanistic studies are vital for target identification and for predicting both on-target efficacy and potential off-target effects.

Strategies for Enhancing Molecular Selectivity and Potency of this compound Derivatives

Once a biological activity is confirmed, the focus shifts to improving the compound's properties, primarily its potency (the concentration required to produce an effect) and its selectivity (the ability to interact with the intended target over other molecules). nih.gov

Rational Design of Target-Specific Analogs

Rational drug design uses knowledge of a biological target's three-dimensional structure to create molecules that bind to it with high affinity and specificity. nih.govacs.org If the target of this compound is identified, structure-based drug design (SBDD) becomes a powerful tool. Using techniques like X-ray crystallography or cryo-electron microscopy, researchers can visualize how the compound fits into the target's binding pocket. This structural information allows for precise modifications to the quinoline scaffold to enhance interactions with specific amino acid residues, thereby increasing potency and selectivity. nih.gov

For example, if the difluoromethyl group sits (B43327) in a hydrophobic pocket, expanding or modifying this group could improve binding. If a nearby residue in the target protein is a hydrogen bond donor, adding a hydrogen bond acceptor to the quinoline ring could form a favorable interaction. acs.org This approach has been successfully used to develop potent and selective inhibitors for numerous targets, including kinases and proteases. acs.orgacs.org In cases where the target structure is unknown, ligand-based methods can be used, where the design of new molecules is guided by the SAR of existing active compounds. mdpi.com

Table 4: Potential Rational Design Strategies for Modifying this compound

Position of Modification Type of Modification Rationale / Goal
C4-substituent Replace -CHF2 with -CF3, -CH2F, or cyclic fluoroalkyl groups. Modulate lipophilicity, metabolic stability, and interactions within a hydrophobic binding pocket. nih.gov
C7-position Introduce halogens (Cl, Br) or small alkoxy groups. Alter electronic properties and potentially form specific halogen bonds or other interactions with the target. orientjchem.orgacs.org
N1-position Add small alkyl or aryl groups. Explore new binding interactions and modify pharmacokinetic properties. nih.gov
C3-position Introduce halide or other small groups. Can enhance biological activity as seen in other quinolone programs. acs.org

| Benzene Ring | Add various substituents at positions 5, 6, or 8. | Systematically probe the binding site to identify key interaction points and improve selectivity. nih.govnih.gov |

This table presents hypothetical strategies based on general principles of medicinal chemistry and findings from related quinoline compounds.

Optimization of Off-Target Interactions through SAR Iteration

The development of highly selective therapeutic agents is a cornerstone of modern drug discovery. For kinase inhibitors, such as those based on the quinoline scaffold, achieving a desirable selectivity profile is paramount to minimizing off-target effects and associated toxicities. While this compound presents a promising chemical starting point, a thorough understanding and optimization of its interactions with unintended biological targets are critical for its future translational success. The strategic application of Structure-Activity Relationship (SAR) studies is the primary tool to achieve this goal, systematically refining the molecular architecture to enhance on-target potency while diminishing off-target activity.

The core principle of SAR-driven optimization is to iteratively modify the chemical structure of a lead compound and assess how these changes affect its biological activity. In the context of off-target interactions, this involves screening analogs of this compound against a broad panel of kinases and other relevant enzymes or receptors. This process, often referred to as selectivity profiling or kinome scanning, can reveal liabilities that may not be predicted by initial targeted assays.

One of the key structural features of the parent molecule is the difluoromethyl (-CHF2) group at the 4-position of the quinolin-2-ol core. The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical properties. The difluoromethyl group, in particular, can influence lipophilicity, metabolic stability, and the compound's ability to form hydrogen bonds, all of which can impact its binding affinity and selectivity for various protein targets. A critical aspect of future SAR studies will be to explore how modifications to this group, or its replacement with other functionalities, alter the off-target profile.

Furthermore, SAR exploration should not be limited to the difluoromethyl moiety. Systematic modifications at other positions of the quinoline ring are also crucial. For instance, substitutions on the phenyl ring of the quinoline scaffold can significantly impact kinase selectivity. The introduction of different substituents can alter the electronic and steric properties of the molecule, leading to differential interactions with the amino acid residues lining the ATP-binding pockets of on- and off-target kinases.

A hypothetical SAR exploration to improve the selectivity of a this compound analog is presented in the table below. This table illustrates how systematic chemical changes can be correlated with changes in activity against the intended target and a representative off-target kinase.

Table 1: Hypothetical SAR of this compound Analogs for Kinase Selectivity

Compound IDR1 (Position 4)R2 (Position 6)R3 (Position 7)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Ratio (Off-Target/Target)
Parent -CHF2-H-H5050010
Analog 1 -CH3-H-H1008008
Analog 2 -CF3-H-H402005
Analog 3 -CHF2-OCH3-H45100022
Analog 4 -CHF2-H-Cl604507.5
Analog 5 -CHF2-OCH3-Morpholine303000100

This data is hypothetical and for illustrative purposes only.

The iterative process of synthesizing these analogs, determining their potency against the target and a panel of off-targets, and analyzing the resulting data allows researchers to build a comprehensive understanding of the SAR. This knowledge can then be used to design new analogs with predicted improved selectivity. For example, if the data suggests that a bulky, electron-donating group at the 6-position consistently reduces affinity for a problematic off-target kinase without significantly compromising on-target potency, this becomes a key design element for the next generation of compounds.

Q & A

Q. What are the standard synthetic routes for 4-(Difluoromethyl)quinolin-2-ol, and what catalysts are critical in its preparation?

The synthesis typically involves multi-step reactions, including:

  • N-Alkylation of primary amines with halogenated intermediates.
  • Reduction of nitriles or amides using catalysts like LiAlH₄ or NaBH₄ to form secondary amines .
  • Cyclization of intermediates under reflux conditions in methanol or ethanol to form the quinoline core . Key challenges include optimizing reaction temperatures and stoichiometry to minimize byproducts.

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons and carbon environments. For example, the quinoline C2-OH proton appears as a singlet near δ 12 ppm .
  • ¹⁹F NMR : Confirms the presence of the difluoromethyl group (δ -110 to -120 ppm, split into a triplet due to J-F coupling) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 232.1) and purity .

Q. How is the antioxidant activity of this compound evaluated in preliminary assays?

  • In vitro DPPH radical scavenging : Measures the compound’s ability to neutralize free radicals at concentrations of 10–100 µM .
  • Ferric reducing antioxidant power (FRAP) : Quantifies electron-donating capacity via absorbance at 593 nm . Results are compared to standards like ascorbic acid, with IC₅₀ values reported.

Advanced Research Questions

Q. How does the difluoromethyl group influence bioavailability and target binding compared to non-fluorinated analogs?

  • Electron-withdrawing effects : The CF₂H group lowers pKa of adjacent amines, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Docking studies : The CF₂H group forms dipolar interactions with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Structural-activity relationship (SAR) meta-analysis : Correlate substituent positions (e.g., fluorine at C6 vs. C8) with bioactivity .
  • Purity validation : Use HPLC-MS to exclude confounding effects of impurities (e.g., isomers or degradation products) .
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .

Q. What experimental designs are used to assess the compound’s pharmacokinetics in preclinical models?

  • ADME profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.
  • Metabolism : Liver microsome incubations to identify phase I/II metabolites.
  • Excretion : Radiolabeled tracking in rodent urine/feces .
    • Plasma stability : Monitor parent compound levels via LC-MS/MS over 24 hours .

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